N,N',N''-Tris(3-chlorophenyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide is a chemical compound with the molecular formula C18H12Cl3P. It is also known as tris(3-chlorophenyl)phosphine. This compound is characterized by the presence of three 3-chlorophenyl groups attached to a central phosphorus atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide typically involves the reaction of 3-chlorophenylmagnesium bromide with phosphorus trichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by the addition of a suitable solvent such as tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoric triamides.
Scientific Research Applications
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(3-chlorophenyl)phosphine oxide: Similar structure but with an oxygen atom bonded to the phosphorus.
Tris(4-chlorophenyl)phosphine: Similar structure but with chlorine atoms at the para position.
Tris(2-chlorophenyl)phosphine: Similar structure but with chlorine atoms at the ortho position.
Uniqueness
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide is unique due to the specific positioning of the chlorine atoms at the meta position, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research applications .
Properties
CAS No. |
62480-07-3 |
---|---|
Molecular Formula |
C18H15Cl3N3OP |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-bis(3-chloroanilino)phosphoryl-3-chloroaniline |
InChI |
InChI=1S/C18H15Cl3N3OP/c19-13-4-1-7-16(10-13)22-26(25,23-17-8-2-5-14(20)11-17)24-18-9-3-6-15(21)12-18/h1-12H,(H3,22,23,24,25) |
InChI Key |
OORUNNVRRNBPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NP(=O)(NC2=CC(=CC=C2)Cl)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.